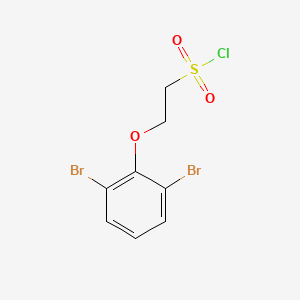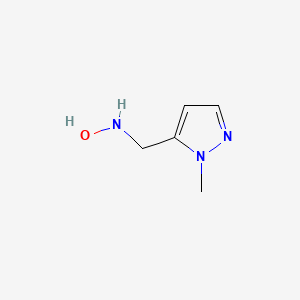
N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamine derivatives It is characterized by the presence of a pyrazolyl group attached to a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylmethylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide[_{{{CITATION{{{_1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino .... The reaction is usually carried out in an aqueous medium at a temperature of around 50-70°C.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.
Medicine: Research has been conducted to evaluate its efficacy in treating various diseases, such as leishmaniasis and malaria.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its chemical reactivity and stability.
Mécanisme D'action
The mechanism by which N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine is structurally similar to other pyrazolyl hydroxylamine derivatives. its unique chemical properties and reactivity set it apart from these compounds. Some similar compounds include:
N-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine
N-((1-Methyl-1H-pyrazol-4-yl)methyl)hydroxylamine
N-((1-Ethyl-1H-pyrazol-5-yl)methyl)hydroxylamine
These compounds share the pyrazolyl group but differ in the substituents attached to the pyrazole ring, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C5H9N3O |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
N-[(2-methylpyrazol-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H9N3O/c1-8-5(4-7-9)2-3-6-8/h2-3,7,9H,4H2,1H3 |
Clé InChI |
KQLAJTGCFDXKFF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


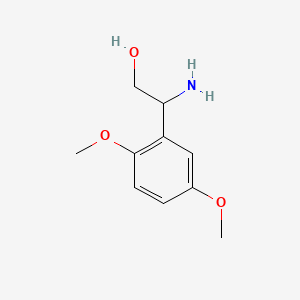

![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)



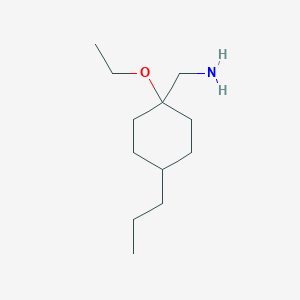
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)


![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
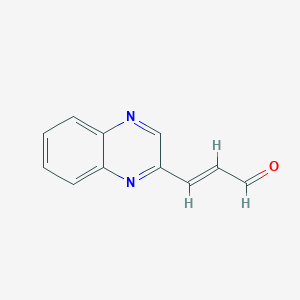
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
